molecular formula C19H19NO3 B13435820 2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione CAS No. 138528-16-2

2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13435820
CAS No.: 138528-16-2
M. Wt: 309.4 g/mol
InChI Key: OYVQTKYGNGXONP-UHFFFAOYSA-N
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Description

2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione is a substituted isoindole-1,3-dione derivative characterized by a propan-2-yl group attached to a 2,6-dimethylphenoxy moiety at the 2-position of the isoindole-dione core.

Properties

CAS No.

138528-16-2

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

2-[1-(2,6-dimethylphenoxy)propan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C19H19NO3/c1-12-7-6-8-13(2)17(12)23-11-14(3)20-18(21)15-9-4-5-10-16(15)19(20)22/h4-10,14H,11H2,1-3H3

InChI Key

OYVQTKYGNGXONP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be carried out under various conditions, including solventless conditions and reflux in toluene solvent .

Industrial Production Methods

Industrial production methods for N-Isoindoline-1,3-dione Mexiletine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Isoindoline-1,3-dione Mexiletine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different biological and pharmacological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Isoindoline-1,3-dione Mexiletine involves its interaction with specific molecular targets and pathways. Mexiletine, as part of the compound, exerts its effects by blocking sodium channels, which helps to stabilize the cardiac membrane and prevent abnormal heart rhythms. The N-isoindoline-1,3-dione moiety may contribute to additional biological activities through its interactions with various enzymes and receptors .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 2,6-dimethylphenoxy group is electron-donating, which may enhance stability compared to electron-withdrawing substituents (e.g., nitro groups in ’s analogs) .

Physicochemical Properties

Melting Points and Solubility :

  • Thalidomide derivatives exhibit melting points >250°C due to hydrogen bonding .
  • 2-(2-Methoxyphenyl)-1H-isoindole-1,3-dione has a melting point of ~265°C .
  • The target compound’s bulky alkyl-aryl substituent may lower melting points compared to planar aromatic derivatives (e.g., Compound 16: m.p. 215–217°C ), suggesting reduced crystallinity.

Spectroscopic Data :

  • IR spectra of analogs show strong C=O stretches at ~1700–1780 cm⁻¹ , consistent with the isoindole-dione core.
  • The target compound’s NMR would display signals for the dimethylphenoxy group (δ ~2.3–2.6 ppm for CH₃) and aromatic protons (δ ~6.5–8.0 ppm) .

Biological Activity

2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione is an organic compound with notable biological activities. Its unique structural features, including a substituted isoindole core and a 2,6-dimethylphenoxy group, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and comparisons with similar compounds.

  • Molecular Formula : C19H19NO3
  • Molecular Weight : 309.36 g/mol
  • CAS Number : 138528-16-2

Research indicates that this compound exhibits several biological activities:

  • Ion Channel Modulation : The compound has shown potential as a modulator of ion channels, particularly sodium channels in cardiac cells. This modulation may help stabilize cardiac rhythm by inhibiting abnormal electrical activities associated with arrhythmias.
  • Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that the compound may possess anti-inflammatory and analgesic effects. However, further research is necessary to fully elucidate these properties.
  • Urokinase-type Plasminogen Activator Inhibition : The compound has been identified as an inhibitor of urokinase-type plasminogen activator (uPA), which plays a critical role in fibrinolysis and tissue remodeling .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided in the table below:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-(4-Chloro-2,6-dimethylphenoxy)-N-methyl-N-(pyridin-2-ylmethyl)ethanamineC19H20ClN3O3Contains chloro substituentPotentially more potent due to chlorine's electronegative effects
1-(4-Amino-2,6-dimethylphenoxy)propan-2-amideC11H17N3O3Amino group presentDifferent functional groups may alter biological activity
4-Methoxy-N-(pyridin-3-ylmethyl)anilineC14H16N2OMethoxy group presentDifferent substituents may influence pharmacodynamics

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

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